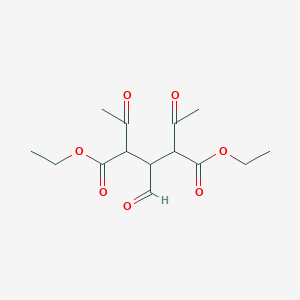
Diethyl 2,4-diacetyl-3-formylpentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,4-diacetyl-3-formylpentanedioate is an organic compound with a complex structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,4-diacetyl-3-formylpentanedioate typically involves multi-step organic reactions. One common method starts with the condensation of ethyl acetoacetate with an aldehyde under basic conditions, followed by acetylation and formylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under optimized conditions. The process may include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,4-diacetyl-3-formylpentanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Diethyl 2,4-diacetyl-3-formylpentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: The compound’s reactivity makes it a candidate for drug development and pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Diethyl 2,4-diacetyl-3-formylpentanedioate exerts its effects involves interactions with various molecular targets. The formyl and acetyl groups can participate in nucleophilic addition and substitution reactions, affecting the compound’s reactivity and interactions with other molecules. These interactions can influence biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2,4-diacetyl-3-phenylpentanedioate
- Diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate
- Diethyl 2,4-diacetyl-3-methylpentanedioate
Uniqueness
Diethyl 2,4-diacetyl-3-formylpentanedioate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and research contexts where the formyl group plays a crucial role.
Propriétés
Numéro CAS |
100915-48-8 |
|---|---|
Formule moléculaire |
C14H20O7 |
Poids moléculaire |
300.30 g/mol |
Nom IUPAC |
diethyl 2,4-diacetyl-3-formylpentanedioate |
InChI |
InChI=1S/C14H20O7/c1-5-20-13(18)11(8(3)16)10(7-15)12(9(4)17)14(19)21-6-2/h7,10-12H,5-6H2,1-4H3 |
Clé InChI |
DKYDPQIHSLTSKB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C=O)C(C(=O)C)C(=O)OCC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















